

# A Technical Guide to 2-Ketodoxapram-d5: Application in Bioanalytical Research

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## Compound of Interest

Compound Name: 2-Ketodoxapram-d5

Cat. No.: B12406340

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This technical guide provides an in-depth overview of **2-Ketodoxapram-d5**, a deuterated analog of a primary metabolite of Doxapram, for researchers, scientists, and drug development professionals. The document details its procurement, physicochemical properties, and its critical role as an internal standard in pharmacokinetic and metabolic studies.

## Supplier and Purchasing Information

2-Ketodoxapram-d5 is available from several specialized chemical suppliers. While pricing is typically available upon quotation, the following table summarizes key purchasing information from prominent vendors.

Supplier	Catalog Number	Product Name	Notes
Veeprho	DVE00530	2-Ketodoxapram-D5	In Stock.[1]
TLC Pharmaceutical Standards	D-142002	2-Ketodoxapram-d5	In Stock. Common package sizes: 10, 25, 50, 100mg.[2]
Axios Research	AR-D02319	2-Ketodoxapram-d5	Intended for analytical purposes only.[3][4]
MedChemExpress	HY-13899S	2-Ketodoxapram-d5	Labeled with deuterium.
LGC Standards	K-3875	2-Ketodoxapram-D5	May require custom synthesis.[5]

## Physicochemical Data

The following table summarizes the key quantitative data for **2-Ketodoxapram-d5**.

Property	Value	Source
Molecular Formula	C <sub>24</sub> H <sub>23</sub> D <sub>5</sub> N <sub>2</sub> O <sub>3</sub>	[1][3][4]
Molecular Weight	397.53 g/mol	[1][3][4]
Parent Drug	Doxapram	[1][6]
IUPAC Name	4-[2-(1-Ethyl-d5-5-oxo-4,4-diphenyl-3-pyrrolidinyl)ethyl]-3-morpholinone	[1][6]
Non-labeled CAS Number	42595-88-0	[3][4]
Labeled CAS Number	2407353-31-3	[7]

## Application in Experimental Protocols

**2-Ketodoxapram-d5** is primarily utilized as an internal standard (IS) in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[6] Its

deuterated nature makes it an ideal IS for the quantification of its non-labeled counterpart, 2-Ketodoxapram, and the parent drug, Doxapram, in biological matrices. Stable isotope-labeled internal standards are preferred as they co-elute with the analyte and have similar ionization efficiencies, correcting for variations in sample preparation and instrument response.[8][9]

## Quantification of Doxapram and 2-Ketodoxapram in Biological Samples

A detailed UPLC-MS/MS method for the simultaneous quantification of Doxapram and its active metabolite, 2-Ketodoxapram, in plasma and brain tissue has been developed and validated.[7]

**2-Ketodoxapram-d5** serves as the internal standard for 2-Ketodoxapram in this assay.

### Experimental Methodology:

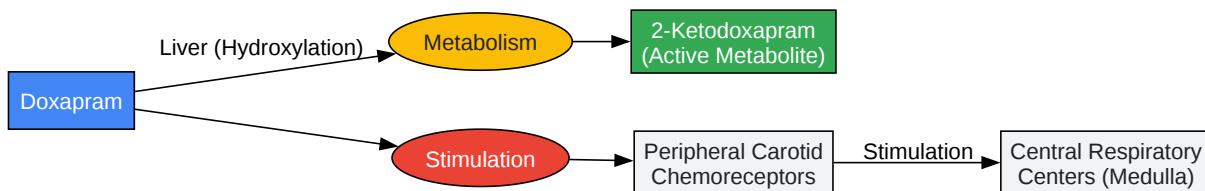
- Sample Preparation:
  - Biological samples (plasma or brain tissue homogenate) are subjected to liquid-liquid extraction (LLE) under slightly alkaline conditions using tert-butyl methyl ether (TBME).[10]
  - The internal standard solution, containing **2-Ketodoxapram-d5**, is added to the samples prior to extraction.
- Chromatographic Conditions:
  - System: Ultra-Performance Liquid Chromatography (UPLC) system.
  - Mobile Phase: A gradient of slightly acidic mobile phases is used.[7]
- Mass Spectrometric Detection:
  - System: Triple quadrupole mass spectrometer.
  - Ionization: Heated electrospray ionization (HESI) in positive ion mode.[7]
  - Mass Transitions:
    - 2-Ketodoxapram: m/z 393.4 → 214.4[7]

- **2-Ketodoxapram-d5 (IS): m/z 398.4 → 219.3[7]**
- Validation: The method is validated according to FDA and EMA guidelines for bioanalytical method validation, assessing parameters such as accuracy, precision, selectivity, and stability.[7]

## Signaling and Metabolic Pathways

Doxapram, the parent compound of 2-Ketodoxapram, is a respiratory stimulant.[1] Its mechanism of action involves the stimulation of peripheral carotid chemoreceptors, which in turn stimulates the central respiratory centers in the medulla.[1]

Doxapram is metabolized in the liver via ring hydroxylation to form 2-Ketodoxapram, which is also an active metabolite.[1][3] Both Doxapram and 2-Ketodoxapram can be detected in plasma.[1]

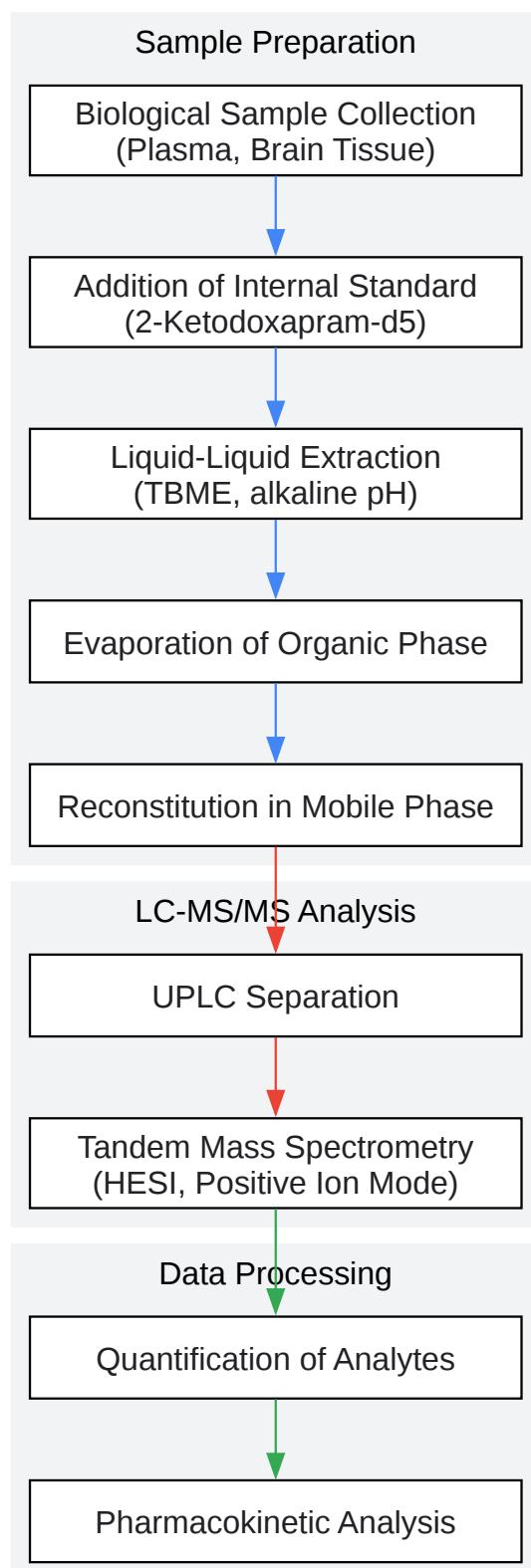


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Metabolic Pathway and Mechanism of Action of Doxapram.

## Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of Doxapram and 2-Ketodoxapram using **2-Ketodoxapram-d5** as an internal standard.



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UPLC-MS/MS Experimental Workflow.

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